Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate
Description
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C10H18O4S2 It is a disulfide derivative, characterized by the presence of two sulfur atoms connected by a disulfide bond
Properties
IUPAC Name |
methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMSJCBUBDWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate typically involves the reaction of 3-methoxy-2-methyl-3-oxopropyl disulfide with methyl 2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol. The reaction mixture is heated to a temperature of around 60-70°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used. The reaction is usually performed in an aqueous or alcoholic medium.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: The compound is studied for its potential role in redox biology and as a model compound for disulfide bond formation and cleavage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative stress and related diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate involves the cleavage and formation of disulfide bonds. The compound can act as a redox-active agent, participating in electron transfer reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are critical in maintaining cellular redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3,3’-disulfanediylbis(2-methylpropanoate)
- Methyl 3-methoxy-2-methylbenzoate
- 3-methoxy-2-methyl-3-oxopropyl disulfide
Uniqueness
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate is unique due to its specific disulfide linkage and ester functional group, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a unique combination of redox activity and synthetic versatility, making it valuable in various research and industrial contexts.
Biological Activity
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate, with the CAS number 25055-41-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 266.4 g/mol. Its structure features a disulfanyl group, which is significant in mediating its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O₄S₂ |
| Molecular Weight | 266.4 g/mol |
| CAS Number | 25055-41-8 |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against human ovarian carcinoma (A2780) and breast cancer cell lines (MCF-7).
Case Study: Cytotoxic Evaluation
In a study assessing the cytotoxicity of this compound, it was found that:
- Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer).
- Methodology : MTT assay to determine cell viability.
- Results : The compound exhibited an IC50 value indicating effective inhibition of cell growth.
The mechanism by which this compound exerts its effects appears to involve disruption of microtubule dynamics. This is crucial for cell division and has been observed in other compounds with similar structures.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction between this compound and tubulin, which is essential for understanding its potential as an anticancer agent. The results indicated that the compound binds effectively to the colchicine site on tubulin, inhibiting polymerization and leading to mitotic arrest.
Additional Biological Activities
Preliminary investigations also suggest that this compound may possess antioxidant properties due to its disulfide moiety. This could contribute to its overall therapeutic potential by mitigating oxidative stress in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
